3-(3-Nitrophenyl)-3-oxopropanenitrile
Overview
Description
3-(3-Nitrophenyl)-3-oxopropanenitrile: is an organic compound characterized by the presence of a nitrophenyl group attached to a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenyl)-3-oxopropanenitrile typically involves the nitration of phenylacetonitrile followed by a series of chemical transformations. One common method includes the nitration of phenylacetonitrile using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position. The resulting 3-nitrophenylacetonitrile is then subjected to oxidation to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(3-Nitrophenyl)-3-oxopropanenitrile can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or hydrogenation over a palladium catalyst, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogenation over palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted phenylacetonitriles.
Scientific Research Applications
Chemistry: 3-(3-Nitrophenyl)-3-oxopropanenitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential pharmacological activities. They may serve as lead compounds in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of advanced materials, including polymers and resins, due to its ability to introduce functional groups that enhance material properties.
Mechanism of Action
The mechanism by which 3-(3-Nitrophenyl)-3-oxopropanenitrile exerts its effects depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amine, which can then interact with various biological targets. The molecular targets and pathways involved are specific to the derivatives formed from this compound.
Comparison with Similar Compounds
3-Nitrophenylacetonitrile: A precursor in the synthesis of 3-(3-Nitrophenyl)-3-oxopropanenitrile.
3-Nitrophenol: Another nitro-substituted aromatic compound with different reactivity and applications.
Phenylacetonitrile: The parent compound without the nitro group.
Uniqueness: this compound is unique due to the presence of both the nitro and nitrile functional groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(3-nitrophenyl)-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c10-5-4-9(12)7-2-1-3-8(6-7)11(13)14/h1-3,6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZUXMACTFIJAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495554 | |
Record name | 3-(3-Nitrophenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21667-64-1 | |
Record name | 3-Nitro-β-oxobenzenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21667-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Nitrophenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-nitrophenyl)-3-oxopropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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